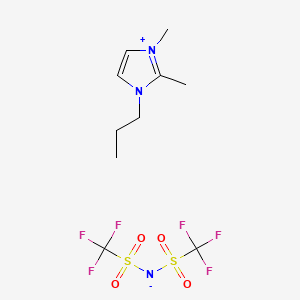

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide

Beschreibung

Fundamental Molecular Architecture

The molecular structure of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide consists of two distinct ionic components that contribute to its overall geometric configuration. The cation portion features a five-membered imidazolium ring system with methyl groups positioned at the 1- and 2-positions, while a propyl chain occupies the 3-position of the ring structure. This substitution pattern creates significant steric effects that influence the overall molecular geometry and intermolecular interactions. The anion component, bis(trifluoromethylsulfonyl)imide, adopts various conformational states that are crucial for understanding the compound's structural behavior.

The geometric arrangement of the cation demonstrates specific spatial orientations that affect its interaction capabilities with the anion. Research has identified three distinct conformers for the 1,2-dimethyl-3-propylimidazolium cation, labeled as conformers A, B, and C, with varying relative energy differences. Conformer A represents the most stable configuration, while conformers B and C exhibit higher energy states with specific relative energy differences that influence the overall molecular behavior. The propyl chain orientation plays a crucial role in determining these conformational preferences, with rotational barriers affecting the accessibility of different geometric arrangements.

The presence of methylation at the C2 position of the imidazolium ring significantly alters the cation's geometric properties compared to non-methylated analogs. This structural modification eliminates the acidic hydrogen atom that would typically participate in strong hydrogen bonding interactions, thereby changing the overall interaction profile of the molecule. The geometric implications of this methylation include altered charge distribution patterns and modified spatial arrangements that affect both intramolecular and intermolecular interactions.

Cation-Anion Interaction Mechanisms

The interaction between the 1,2-dimethyl-3-propylimidazolium cation and the bis(trifluoromethylsulfonyl)imide anion occurs through multiple mechanisms that define the compound's structural characteristics. Hydrogen bonding represents the primary interaction mode, with specific contact points between hydrogen atoms of the cation and electronegative atoms of the anion. The elimination of the C2-H hydrogen due to methylation redirects these interactions to alternative sites, particularly the C4 and C5 positions of the imidazolium ring.

The bis(trifluoromethylsulfonyl)imide anion exhibits conformational flexibility that significantly influences its interaction with the cation. Two primary conformational states, cis and trans, have been identified for this anion, with the trans conformation generally representing the lower energy state. However, specific cation-anion interactions can stabilize the higher energy cis conformation through favorable hydrogen bonding arrangements. The conformational preference of the anion directly affects the overall molecular geometry and packing arrangements in the solid state.

Computational studies have revealed that strong carbon-hydrogen to nitrogen interactions occur between the acidic hydrogen atoms of the cation imidazole ring and the nitrogen atom of the anion. These interactions represent significant stabilizing forces that contribute to the overall structural integrity of the ionic pair. The strength and directionality of these interactions influence the relative orientations of the cation and anion components, thereby affecting the compound's macroscopic properties.

Physical Property Implications

The molecular geometry and cation-anion interactions directly correlate with the compound's observable physical properties. The melting point of 15°C reflects the balance between attractive intermolecular forces and thermal motion, with the specific interaction patterns contributing to this relatively low transition temperature. The density value of 1.45 g/cm³ at 25°C indicates efficient molecular packing that results from optimal cation-anion arrangements and intermolecular interactions.

The viscosity measurement of 107 centipoise at 25°C provides insight into the molecular-level interactions that affect fluid flow properties. This relatively high viscosity compared to conventional molecular liquids reflects the strong electrostatic interactions between the ionic components and the organized molecular arrangements that resist deformation. The electrical conductivity of 1.95 milliSiemens per centimeter at 25°C demonstrates the compound's ionic nature and the mobility of the constituent ions under applied electric fields.

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-3-propylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C2F6NO4S2/c1-4-5-10-7-6-9(3)8(10)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h6-7H,4-5H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZHIVUWCICHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049227 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169051-76-7 | |

| Record name | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169051-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-3-propyl imidazolium bis((trifluoromethyl)sulfonyl)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that this compound is an ionic liquid. Ionic liquids are often used as solvents or catalysts in chemical processes.

Mode of Action

The mode of action of DTXSID1049227 involves its interaction with its targets, which are typically the reactants in a chemical process. The compound’s partially delocalized charge weakens anion–cation interactions, resulting in increased ion mobility. This property can enhance the efficiency of processes such as lithium-ion cycling.

Result of Action

The result of DTXSID1049227’s action is largely dependent on the specific chemical process in which it is involved. As an ionic liquid, it can enhance the efficiency of certain processes, such as lithium-ion cycling. Furthermore, it can be effectively separated from neutral impurities and recycled, which is beneficial for economic, environmental, and long-term health concerns.

Biologische Aktivität

1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide (DMPIm) is a type of ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of DMPIm, focusing on its interactions with biological systems, potential therapeutic uses, and environmental implications.

- Molecular Formula : C₁₀H₁₅F₆N₃O₄S₂

- Molecular Weight : 419.36 g/mol

- Melting Point : 15 °C

- Density : 1.45 g/cm³ at 25 °C

- Viscosity : 107 cP at 25 °C

- Conductivity : 1.95 mS/cm at 25 °C

These properties make DMPIm suitable for various applications, particularly in the field of green chemistry and as solvents in chemical reactions.

Toxicity and Biocompatibility

Research indicates that ionic liquids, including DMPIm, can exhibit varying degrees of toxicity to biological systems. The toxicity often depends on the specific structure of the ionic liquid and its interactions with cellular components.

- Cell Viability Studies : Studies have shown that certain concentrations of DMPIm can affect cell viability in vitro. For instance, concentrations above 100 mM were found to be cytotoxic to human cell lines, while lower concentrations demonstrated minimal effects on cell growth and metabolism .

- Mechanisms of Toxicity : The proposed mechanisms include disruption of cellular membranes and interference with metabolic pathways. Ionic liquids can induce oxidative stress in cells, leading to apoptosis or necrosis at higher concentrations .

Antimicrobial Activity

DMPIm has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : DMPIm exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 0.5% (v/v) for effective bacterial inhibition .

- Fungal Activity : In addition to bacteria, DMPIm also showed antifungal activity against Candida albicans, suggesting potential applications in antifungal treatments .

Case Study 1: Environmental Impact

A study focused on the adsorption characteristics of DMPIm from aqueous solutions using activated carbon demonstrated its potential for environmental remediation. The results indicated that DMPIm could be effectively removed from wastewater through adsorption processes, making it a candidate for green solvent recycling .

| Parameter | Value |

|---|---|

| Initial Concentration | 100 mg/L |

| Adsorption Capacity | 30 mg/g |

| Removal Efficiency | 85% |

This study highlights the dual role of DMPIm as both a useful solvent in chemical processes and a compound that requires careful management due to its environmental persistence.

Case Study 2: Application in Drug Delivery

DMPIm has been explored as a potential vehicle for drug delivery systems. Its ability to solubilize hydrophobic drugs enhances bioavailability. A recent formulation study demonstrated that encapsulating drugs within DMPIm-based nanoparticles improved therapeutic efficacy compared to traditional delivery methods .

Research Findings

Recent research findings have expanded the understanding of DMPIm's biological activities:

- Cellular Uptake Mechanisms : Investigations into how DMPIm interacts with cell membranes revealed that its cationic nature facilitates cellular uptake through endocytosis pathways .

- Impact on Enzyme Activity : Studies indicate that DMPIm can inhibit certain enzymes involved in metabolic pathways, suggesting a potential role in modulating biochemical reactions within cells .

- Potential Therapeutic Applications : The compound's unique properties have led to explorations in drug development, particularly in creating formulations for targeted therapy against cancer cells due to its selective cytotoxicity .

Wissenschaftliche Forschungsanwendungen

- Battery Manufacturing : Research indicates that this ionic liquid can be utilized as an electrolyte in lithium-ion batteries, improving efficiency and stability under varying temperatures .

- Supercapacitors : Its high ionic conductivity contributes to enhanced charge/discharge rates in supercapacitors, making it a promising candidate for energy storage solutions .

Catalysis

The compound serves as an effective solvent and catalyst in various chemical reactions due to its ability to solvate ions and stabilize transition states.

Applications in Organic Synthesis

- Friedel-Crafts Reactions : It has been successfully used in Friedel-Crafts acylation reactions, where it facilitates the formation of carbon-carbon bonds under mild conditions.

- Biocatalysis : The ionic liquid can enhance enzyme activity and stability, making it suitable for biocatalytic processes .

Biological Applications

The unique properties of 1,2-Dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide extend into biological research.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 52 |

| MDA-MB-231 (Triple-negative) | 74 |

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The target IL is compared to three structurally related compounds:

1,2-Dimethyl-3-ethylimidazolium TFSI ([M1,2E3IM][TFSI], C₉H₁₃F₆N₃O₄S₂, molar mass: 405.34 g/mol) .

N-Methyl-N-propylpiperidinium TFSI (PP13TFSI) and N-Methyl-N-propylpyrrolidinium TFSI (PYR13TFSI) .

Table 1: Key Physicochemical Properties

*Imidazolium ILs generally exhibit lower viscosities than piperidinium or pyrrolidinium analogs due to reduced cation-anion interactions .

Electrochemical Performance in Lithium-Ion Batteries

In battery electrolytes, the target IL demonstrated a discharge capacity of 184.9 mAh/g (0.1C rate) and retained 132.6 mAh/g after 150 cycles at 1C, comparable to commercial electrolytes . By contrast, PP13TFSI and PYR13TFSI showed lower ionic conductivities and higher viscosities, limiting their rate capabilities.

Table 2: Electrolyte Performance Metrics

Recyclability

The target IL can be recovered with >95% efficiency using stacked cation-anion exchange adsorption-desorption, even after five cycles . Comparable data for other ILs are scarce in the evidence, but imidazolium ILs generally face challenges in recycling due to strong cation-anion interactions. This efficient recovery method positions the target IL as a sustainable option for industrial processes .

Vorbereitungsmethoden

Preparation of 1,2-Dimethyl-3-propylimidazolium Halide Salt

The initial step involves alkylation of the imidazole ring:

- Starting from 1,2-dimethylimidazole, the 3-position is alkylated with a propyl halide (commonly propyl bromide or chloride) under controlled conditions.

- The reaction is typically carried out in an aprotic solvent such as acetonitrile or acetone, at moderate temperatures (room temperature to 60 °C).

- The product is the 1,2-dimethyl-3-propylimidazolium halide salt (e.g., bromide or chloride).

Anion Exchange to Bis(trifluoromethylsulfonyl)imide

- The halide salt is subjected to anion metathesis with lithium bis(trifluoromethylsulfonyl)imide (LiNTf2).

- This reaction is performed in an aqueous or organic solvent medium, often water or methanol.

- The ionic liquid phase separates due to its hydrophobicity, allowing easy extraction.

- The product is purified by washing with water to remove lithium halide salts and residual reagents.

- Final drying under vacuum or rotary evaporation yields the pure 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquid.

Purification and Characterization

Purification Techniques

- Liquid–liquid extraction: After anion exchange, the ionic liquid is extracted into an organic solvent such as chloroform, followed by washing with water to remove impurities.

- Ion exchange solid-phase extraction: A dual-phase ion exchange method using stacked cation and anion exchange resins has been developed to recycle and purify the ionic liquid from neutral impurities effectively. This method involves loading the ionic liquid solution onto a column packed with combined anion and cation exchange sorbents, washing with methanol, and desorbing the ionic liquid with a NaCl:methanol eluent mixture (90:10 v/v). This technique achieves high purity and approximately 60% yield recovery.

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR in deuterated chloroform confirms the structure and purity.

- Fourier Transform Infrared Spectroscopy (FTIR): ATR-FTIR spectra verify the presence of characteristic functional groups.

- Mass Spectrometry and Chromatography: LC-MS and HPLC are used to quantify purity and detect impurities.

- Physical Properties: Melting point (~15 °C), density (~1.45 g/cm³ at 25 °C), and viscosity (~107 cP at 25 °C) are measured to confirm consistency with literature values.

Data Table: Summary of Preparation Parameters and Outcomes

| Step | Conditions/Materials | Outcome/Notes |

|---|---|---|

| Alkylation | 1,2-Dimethylimidazole + propyl bromide, acetonitrile, RT-60 °C | Formation of 1,2-dimethyl-3-propylimidazolium bromide salt |

| Anion Exchange | LiNTf2 in water/methanol | Formation of ionic liquid; phase separation enables extraction |

| Purification (Liquid–liquid) | Chloroform extraction, water washing | Removal of lithium halide salts; colorless product |

| Purification (Ion exchange) | STRATA®-SAX and STRATA®-X-C cartridges, methanol wash, NaCl:methanol eluent | High purity recovery (~60% yield); removal of neutral impurities |

| Characterization | ^1H-NMR, ATR-FTIR, LC-MS | Confirmation of structure and purity |

| Physical Properties | Melting point: 15 °C; Density: 1.45 g/cm³; Viscosity: 107 cP | Consistent with literature values |

Research Findings and Notes

- The ion exchange purification method is particularly notable for its ability to recycle the ionic liquid, reducing waste and cost in industrial applications.

- The order of sorbents in the ion exchange column affects the efficiency of ionic liquid recovery, likely due to electrostatic interactions between liberated ions and resin sites.

- The ionic liquid exhibits high thermal stability and low volatility due to the bis(trifluoromethylsulfonyl)imide anion, which is critical for its use in high-performance electrochemical devices.

- The synthetic route is adaptable for scale-up, with the anion exchange step being crucial for obtaining the hydrophobic ionic liquid in high purity.

Q & A

Q. How is the purity of 1,2-dimethyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide assessed in research settings?

Purity is typically evaluated using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and quantify organic impurities. Karl Fischer titration is employed to measure water content (<0.5% in high-purity batches). For commercial-grade ILs, suppliers like Kanto Reagents report purity levels ≥99% via HPLC or NMR .

Q. What are the standard methods for measuring conductivity and viscosity of this ionic liquid?

Conductivity is measured using impedance spectroscopy with a calibrated conductivity cell, while viscosity is determined via rotational viscometers or capillary viscometry. Studies on analogous ILs (e.g., BMIMTFSI) show that adding co-solvents like propylene carbonate reduces viscosity by ~40% and enhances conductivity by 25–30% .

Q. What safety protocols are recommended for handling this compound?

Lab handling requires PPE (gloves, goggles, lab coats), fume hoods for aerosol prevention, and inert gas purging during high-temperature experiments. Long-term storage should avoid moisture and light, with periodic checks for decomposition using FTIR or TGA .

Advanced Research Questions

Q. How can the CPA equation of state be applied to model phase behavior and thermodynamic properties of this IL?

The Cubic-Plus-Association (CPA) model estimates vapor pressure and liquid density by fitting parameters to experimental data. For example, parameters for [C2mim][NTf2] were derived using vapor pressure curves and density measurements at 293–373 K. This approach can be adapted for the target IL by adjusting cation alkyl chain contributions .

Q. What methodologies enable effective recycling of this IL from reaction mixtures?

A stacked cation-anion exchange adsorption-desorption method achieves >95% recovery. The IL is adsorbed onto Amberlite resins, eluted with 0.1 M NaCl in 90% methanol, and purified via vacuum distillation. This method minimizes degradation and maintains ionic conductivity post-recovery .

Q. How is thermal stability assessed, and what are the critical decomposition parameters?

Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition onset temperatures. Kinetic analysis (e.g., Flynn-Wall-Ozawa method) calculates activation energy (e.g., ~150 kJ/mol for similar imidazolium ILs). DFT simulations further predict decomposition pathways, such as cleavage of the NTf2 anion .

Q. How can contradictions in gas solubility data be resolved?

Discrepancies in CO2 solubility measurements arise from variations in experimental setups (e.g., static vs. dynamic methods). Standardizing saturation protocols and validating data with the UNIFAC-IL model (which accounts for cation-anion interactions and free volume) improves consistency .

Application-Focused Questions

Q. What strategies optimize this IL for use in polymer composites (e.g., PVDF blends)?

Blending with PVDF enhances dielectric properties. Optimal ratios (e.g., 20–30 wt% IL) are determined via DSC (to monitor crystallinity) and impedance spectroscopy (to assess ionic conductivity). The IL’s low viscosity improves polymer processability, but phase separation risks require rheological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.